Fluo-3FF AM

説明

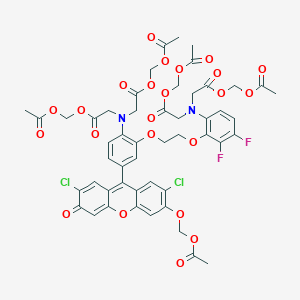

Structure

2D Structure

特性

IUPAC Name |

acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H46Cl2F2N2O23/c1-26(57)69-21-74-42-16-41-33(14-35(42)52)48(32-13-34(51)39(62)15-40(32)79-41)31-6-8-37(55(17-44(63)75-22-70-27(2)58)18-45(64)76-23-71-28(3)59)43(12-31)67-10-11-68-50-38(9-7-36(53)49(50)54)56(19-46(65)77-24-72-29(4)60)20-47(66)78-25-73-30(5)61/h6-9,12-16H,10-11,17-25H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZBPPQDKRLSCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC1=C(C=C2C(=C1)OC3=CC(=O)C(=CC3=C2C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H46Cl2F2N2O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1151.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of Fluo-3FF AM for Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core mechanism of action of Fluo-3FF AM, a low-affinity fluorescent indicator for the quantitative measurement of high-concentration intracellular calcium (Ca²⁺). It details the dye's physicochemical properties, its mechanism of cellular uptake and activation, and its interaction with calcium ions. Furthermore, this document outlines comprehensive experimental protocols for its application and presents key quantitative data in a structured format for ease of reference.

Core Mechanism of Action

This compound (acetoxymethyl ester) is a cell-permeant derivative of the fluorescent Ca²⁺ indicator Fluo-3FF. Its design as a low-affinity sensor makes it particularly valuable for investigating cellular environments with high calcium concentrations, such as the endoplasmic reticulum, where high-affinity indicators would be saturated[1][2].

The mechanism of action can be delineated into three key stages:

-

Cellular Loading : The lipophilic AM ester groups of this compound allow it to passively diffuse across the cell membrane into the cytosol[3][4]. This straightforward loading process typically requires an incubation period of 30 to 60 minutes[5]. To aid in the dispersion of the dye in aqueous media, a non-ionic detergent such as Pluronic F-127 is often used.

-

Intracellular Activation : Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis reaction yields the carboxylated, active form of the indicator, Fluo-3FF. The removal of the AM esters renders the molecule membrane-impermeant, effectively trapping it within the cell.

-

Calcium Binding and Fluorescence : In its Ca²⁺-free form, Fluo-3FF is essentially non-fluorescent. Upon binding to intracellular Ca²⁺, the molecule undergoes a conformational change that results in a significant enhancement of its fluorescence intensity. This fluorescence increase, which can be over 100-fold, provides a high signal-to-noise ratio for the detection of calcium transients. The fluorescence emission can be detected using standard fluorescein (B123965) filter sets, making it compatible with common fluorescence microscopy and flow cytometry instrumentation. Due to its lower affinity for calcium, Fluo-3FF can dynamically respond to changes in high calcium levels that would otherwise saturate higher-affinity indicators like Fluo-3.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Fluo-3FF, providing a clear reference for experimental design and data interpretation.

| Property | Value | References |

| Dissociation Constant (Kd) for Ca²⁺ | ~10 - 42 µM | |

| Excitation Maximum (λex) | ~488 - 506 nm | |

| Emission Maximum (λem) | ~526 nm | |

| Extinction Coefficient (ε) | 86,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | 0.15 |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound action.

References

Unveiling Intracellular Calcium Dynamics: A Technical Guide to Fluo-3FF AM

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, quantitative properties, and experimental applications of Fluo-3FF AM, a low-affinity fluorescent indicator for the detection of intracellular calcium ions (Ca²⁺). This document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this powerful tool for investigating cellular processes governed by high-concentration calcium signaling.

Core Principle of this compound-Based Calcium Detection

Fluo-3FF is a derivative of the widely used calcium indicator Fluo-3, engineered to possess a lower affinity for Ca²⁺. This key characteristic makes it particularly suitable for measuring high calcium concentrations that would otherwise saturate high-affinity indicators. The fundamental principle of Fluo-3FF lies in its significant fluorescence enhancement upon binding to Ca²⁺. In its unbound state, Fluo-3FF is essentially non-fluorescent.[1][2][3] However, when it binds to calcium ions, the molecule undergoes a conformational change, leading to a substantial increase in its fluorescence quantum yield and a strong fluorescent signal.[2] This fluorescence intensity is directly proportional to the Ca²⁺ concentration, enabling quantitative measurements.[2]

For cellular applications, Fluo-3FF is most commonly used in its acetoxymethyl (AM) ester form, this compound. The AM ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant and active form of Fluo-3FF within the cytosol and organelles. This process is crucial for the targeted measurement of intracellular calcium dynamics.

Mechanism of this compound action.

Quantitative Data Presentation

The selection of a fluorescent calcium indicator is critically dependent on its quantitative properties. The following table summarizes the key spectral and binding characteristics of Fluo-3FF, with Fluo-3 provided for comparison.

| Property | Fluo-3FF | Fluo-3 | Reference |

| Ca²⁺ Dissociation Constant (Kd) | ~42 µM | ~390 nM | |

| Excitation Maximum (λex) | ~490-506 nm | ~506 nm | |

| Emission Maximum (λem) | ~525-526 nm | ~526 nm | |

| Fluorescence Increase on Ca²⁺ Binding | >100-fold | >40-fold | |

| Quantum Yield (Φ) (Ca²⁺-bound) | ~0.15 | ~0.14 |

Experimental Protocols

This section provides a detailed methodology for a typical experiment involving the measurement of intracellular calcium using this compound.

Reagent Preparation

-

This compound Stock Solution (2-5 mM): Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot into single-use vials and store at -20°C, protected from light and moisture.

-

Pluronic® F-127 Stock Solution (20% w/v): Dissolve Pluronic® F-127 in DMSO to create a 20% (w/v) solution. This non-ionic detergent aids in the dispersion of the nonpolar AM ester in the aqueous loading buffer.

-

Loading Buffer: On the day of the experiment, prepare a loading buffer by diluting the this compound stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 2-10 µM. For improved dye loading, add Pluronic® F-127 to the loading buffer for a final concentration of 0.02-0.04% (v/v).

-

Probenecid (B1678239) (Optional): To reduce dye leakage from the cells, probenecid can be added to the loading and experimental buffers at a final concentration of 1-2.5 mM.

Cell Loading and Imaging

-

Cell Preparation: Culture cells on an appropriate imaging plate or coverslip to the desired confluency.

-

Dye Loading: Remove the culture medium and wash the cells with the physiological buffer. Add the prepared this compound loading buffer to the cells.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and hydrolysis by intracellular esterases.

-

Wash: After incubation, wash the cells twice with indicator-free physiological buffer to remove any extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free buffer to ensure complete de-esterification of the dye.

-

Imaging: Mount the cells on a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for Fluo-3FF (Excitation: ~490 nm, Emission: ~525 nm).

-

Data Acquisition:

-

Establish a stable baseline fluorescence (F₀) before applying any stimulus.

-

Apply the experimental stimulus to induce a change in intracellular Ca²⁺ concentration.

-

Record the fluorescence intensity (F) over time.

-

Experimental workflow for this compound calcium imaging.

Data Analysis

The change in intracellular calcium concentration is typically reported as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀).

ΔF/F₀ = (F - F₀) / F₀

Where:

-

F is the fluorescence intensity at a given time point.

-

F₀ is the initial baseline fluorescence.

For absolute calcium concentration measurements, a calibration using ionophores is required to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals. The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)

Where Kd is the dissociation constant of Fluo-3FF for Ca²⁺ (~42 µM).

Application in Signaling Pathway Analysis and Drug Discovery

Fluo-3FF is an invaluable tool for studying signaling pathways that involve large and rapid changes in intracellular calcium concentration. A prime example is the G-protein coupled receptor (GPCR) signaling cascade that leads to the release of calcium from the endoplasmic reticulum (ER).

GPCR-mediated intracellular calcium signaling pathway.

In the context of drug development, Fluo-3FF is particularly useful for high-throughput screening (HTS) of compound libraries to identify modulators of calcium channels and other targets involved in calcium homeostasis. Its robust signal and suitability for automated fluorescence plate readers make it an ideal choice for such applications. The ability to measure high calcium concentrations without saturation is crucial for identifying compounds that elicit strong cellular responses.

Conclusion

This compound is a powerful and versatile fluorescent indicator for the quantitative measurement of high intracellular calcium concentrations. Its low affinity for Ca²⁺, coupled with a large fluorescence dynamic range, makes it superior to high-affinity indicators for studying cellular events characterized by large and rapid calcium transients. By following the principles and protocols outlined in this guide, researchers and drug development professionals can effectively leverage Fluo-3FF to gain deeper insights into the complex roles of calcium in cellular physiology and pathophysiology.

References

Fluo-3FF AM: A Technical Guide to Spectral Properties and Applications in High-Concentration Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and applications of Fluo-3FF AM, a low-affinity fluorescent indicator for calcium ions (Ca²⁺). Tailored for a scientific audience, this document details the dye's excitation and emission characteristics, key photophysical parameters, and comprehensive experimental protocols. Furthermore, it illustrates relevant biological signaling pathways and experimental workflows through detailed diagrams to facilitate its effective application in research and drug development.

Core Spectral and Physicochemical Properties

Fluo-3FF is a derivative of the widely used calcium indicator Fluo-3, engineered to exhibit a significantly lower binding affinity for Ca²⁺. This characteristic makes it particularly well-suited for measuring high calcium concentrations, such as those found within intracellular stores like the endoplasmic reticulum (ER) and mitochondria, where high-affinity indicators would be saturated. The acetoxymethyl (AM) ester form, this compound, is cell-permeant, allowing for straightforward loading into live cells. Once inside, intracellular esterases cleave the AM groups, trapping the fluorescently active, Ca²⁺-sensitive form of the dye.

The key spectral and physicochemical properties of Fluo-3FF are summarized in the tables below for easy reference and comparison.

Table 1: Spectral Properties of Fluo-3FF

| Property | Value | Notes |

| Excitation Maximum (λex) | ~506 nm[1] | Some sources report an absorbance maximum around 462 nm.[2] |

| Emission Maximum (λem) | ~526 nm[1][3] | Consistent across various sources. |

| Recommended Filter Set | FITC[3] | Compatible with standard fluorescein (B123965) isothiocyanate filter sets. |

Table 2: Photophysical and Binding Properties of Fluo-3FF

| Property | Value | Notes |

| Dissociation Constant (Kd) for Ca²⁺ | ~10 - 42 µM | The lower affinity is ideal for high Ca²⁺ environments. The Kd can vary depending on the intracellular environment. |

| Molar Extinction Coefficient (ε) | ~86,000 cm⁻¹M⁻¹ | At the absorbance maximum. |

| Fluorescence Quantum Yield (Φ) | ~0.15 | In the Ca²⁺-bound state. |

| Fold Fluorescence Increase | >100-fold | Upon saturation with Ca²⁺. |

Signaling Pathways Amenable to Fluo-3FF Analysis

Fluo-3FF's low affinity for calcium makes it an invaluable tool for investigating cellular signaling events characterized by large and rapid increases in intracellular calcium concentration. Below are diagrams of key signaling pathways where Fluo-3FF is particularly useful.

References

Fluo-3FF AM: A Technical Guide to a Low-Affinity Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluo-3FF AM, a low-affinity fluorescent calcium indicator. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this probe for investigating cellular calcium dynamics, particularly in environments with high calcium concentrations. This guide details the core principles of this compound, its calcium binding affinity and dissociation constant (Kd), and provides detailed experimental protocols for its application and calibration.

Introduction to this compound

This compound is a cell-permeant acetoxymethyl (AM) ester of the fluorescent calcium indicator Fluo-3FF. The "FF" denotes a "fast off-rate," which contributes to its lower affinity for calcium ions (Ca²⁺) compared to its predecessor, Fluo-3.[1] This characteristic makes Fluo-3FF an invaluable tool for measuring high calcium concentrations that would otherwise saturate high-affinity indicators.[2] Once inside the cell, non-specific esterases cleave the AM ester group, trapping the active, calcium-sensitive form of Fluo-3FF within the cytosol. In its unbound state, Fluo-3FF is essentially non-fluorescent; however, upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity.[3]

The low affinity of Fluo-3FF is particularly advantageous for studying Ca²⁺ dynamics within organelles such as the endoplasmic reticulum (ER) and mitochondria, where resting calcium levels are in the micromolar to millimolar range.[1][4]

Quantitative Data: Calcium Binding Affinity and Spectral Properties

The dissociation constant (Kd) is a critical parameter that defines the concentration of Ca²⁺ at which half of the indicator molecules are bound to the ion. For Fluo-3FF, the reported Kd value can vary depending on the experimental conditions.

| Property | Value | Notes |

| Ca²⁺ Dissociation Constant (Kd) | ~10 µM - 42 µM | The Kd can be influenced by factors such as temperature, pH, ionic strength, and the intracellular environment. |

| Excitation Maximum (Ca²⁺-bound) | ~462 nm (Absorption) / ~507 nm (Excitation) | Compatible with common laser lines used in fluorescence microscopy. |

| Emission Maximum (Ca²⁺-bound) | ~516 nm - 526 nm | Emits in the green region of the visible spectrum. |

| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | A significant increase in fluorescence intensity upon binding to calcium provides a high signal-to-noise ratio. |

| Magnesium (Mg²⁺) Sensitivity | Insensitive | This compound is not significantly affected by physiological concentrations of magnesium ions. |

Signaling Pathways and Applications

Fluo-3FF is instrumental in elucidating signaling pathways characterized by large and rapid changes in intracellular calcium concentration. Its low affinity prevents signal saturation, allowing for accurate measurement of high calcium transients.

Endoplasmic Reticulum Calcium Dynamics

The ER is a major intracellular calcium store, with luminal concentrations in the high micromolar to millimolar range. Fluo-3FF is well-suited for monitoring Ca²⁺ release from and uptake into the ER in response to various stimuli. A common pathway involves the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃), which binds to IP₃ receptors on the ER membrane, triggering Ca²⁺ release.

Mitochondrial Calcium Homeostasis

Mitochondria play a crucial role in buffering cytosolic Ca²⁺ and are involved in processes ranging from ATP production to apoptosis. The mitochondrial matrix can accumulate high levels of Ca²⁺. Fluo-3FF can be targeted to the mitochondria to study these dynamics.

Experimental Protocols

Accurate measurement of intracellular Ca²⁺ concentrations requires careful experimental design and execution. The following protocols provide a framework for using this compound and determining its in situ Kd.

General Workflow for Intracellular Calcium Imaging with this compound

This workflow outlines the key steps for loading cells with this compound and acquiring fluorescence data.

Detailed Protocol: Cell Loading with this compound

Materials:

-

Fluo-3FF, AM ester

-

High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic™ F-127, 20% solution in DMSO

-

Physiological saline solution (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF), buffered with HEPES)

-

Probenecid (B1678239) (optional, to prevent dye leakage)

Procedure:

-

Preparation of 1 mM Stock Solution:

-

Warm the vial of this compound to room temperature before opening.

-

Dissolve the this compound in anhydrous DMSO to make a 1 mM stock solution.

-

For cells that are difficult to load, Pluronic F-127 can be added to aid in dispersing the AM ester. Mix the DMSO stock solution with an equal volume of 20% Pluronic F-127.

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution into the physiological saline solution to a final concentration of 2-5 µM.

-

If using, add probenecid to the working solution (final concentration 1-2.5 mM).

-

Vortex the working solution immediately before use.

-

-

Cell Loading:

-

Culture cells on coverslips or in imaging-compatible plates.

-

Remove the culture medium and wash the cells once with the physiological saline solution.

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and temperature may need to be determined empirically for each cell type.

-

After incubation, wash the cells twice with indicator-free physiological saline to remove any extracellular dye.

-

The cells are now ready for imaging.

-

Protocol: In Situ Kd Determination using Calcium Ionophores

The intracellular environment can alter the properties of fluorescent indicators, making in situ calibration essential for obtaining a physiologically relevant Kd value. This protocol uses a calcium ionophore to equilibrate intracellular and extracellular Ca²⁺ concentrations.

Materials:

-

This compound loaded cells (prepared as in section 4.2)

-

Physiological saline solution

-

Ca²⁺-free physiological saline (containing EGTA, e.g., 10 mM)

-

High Ca²⁺ physiological saline (e.g., containing 10 mM CaCl₂)

-

Calcium ionophore (e.g., Ionomycin or A23187) stock solution in DMSO

Procedure:

-

Baseline Fluorescence (F):

-

Acquire a baseline fluorescence measurement from a region of interest within the loaded cells in physiological saline.

-

-

Maximum Fluorescence (Fmax) Determination:

-

Perfuse the cells with the high Ca²⁺ saline solution containing the calcium ionophore (e.g., 5-10 µM Ionomycin).

-

Allow the fluorescence to reach a stable maximum plateau. This is Fmax.

-

-

Minimum Fluorescence (Fmin) Determination:

-

Wash the cells thoroughly with Ca²⁺-free physiological saline containing EGTA.

-

Add fresh Ca²⁺-free saline with EGTA and the ionophore.

-

Incubate for 10-15 minutes to chelate all intracellular calcium.

-

Record the minimum fluorescence intensity. This is Fmin.

-

-

In Situ Kd Calculation:

-

The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

-

By exposing the cells to a series of calibration buffers with known free Ca²⁺ concentrations (prepared using Ca²⁺-EGTA buffers) after permeabilization, the in situ Kd can be determined by plotting [Ca²⁺] against [(F - Fmin) / (Fmax - F)] and finding the slope of the resulting linear fit.

-

Protocol: In Vitro Kd Determination using Ca²⁺-EGTA Buffers

Materials:

-

Fluo-3FF (salt form)

-

Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

-

Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaCl₂, pH 7.2)

-

EGTA stock solution

-

CaCl₂ stock solution

-

Software for calculating free Ca²⁺ concentrations (e.g., Maxchelator)

Procedure:

-

Prepare Calcium Calibration Buffers:

-

Create a series of calibration buffers with varying free Ca²⁺ concentrations by mixing the CaCl₂ and EGTA stock solutions in different ratios in the calcium-free buffer.

-

Use software like Maxchelator to accurately calculate the free Ca²⁺ concentration in each buffer, taking into account the pH, temperature, and ionic strength.

-

-

Fluorescence Measurements:

-

Add a small, constant amount of the Fluo-3FF salt form to each calibration buffer to achieve a final concentration in the low micromolar range.

-

Measure the fluorescence intensity (F) of Fluo-3FF in each calibration buffer using a spectrofluorometer or fluorescence microscope.

-

Measure the fluorescence intensity in the calcium-free buffer (containing a high concentration of EGTA) to determine the minimum fluorescence (Fmin).

-

Measure the fluorescence intensity in the calcium-saturating buffer to determine the maximum fluorescence (Fmax).

-

-

Kd Calculation:

-

Fit the fluorescence intensity data to the equation: F = Fmin + (Fmax - Fmin) * [Ca²⁺] / (Kd + [Ca²⁺]) .

-

Alternatively, plot [Ca²⁺] against [(F - Fmin) / (Fmax - F)] to determine the Kd from the slope of the linear fit.

-

Data Presentation and Analysis

For single-wavelength indicators like Fluo-3FF, changes in intracellular Ca²⁺ are reported as changes in fluorescence intensity. The data is typically presented as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀).

Calculation: ΔF/F₀ = (F - F₀) / F₀

Where:

-

F is the fluorescence intensity at a given time point after stimulation.

-

F₀ is the average baseline fluorescence intensity before stimulation.

This normalization accounts for variations in dye loading between cells.

Conclusion

This compound is a powerful tool for the quantitative analysis of high intracellular calcium concentrations. Its low affinity for Ca²⁺ makes it superior to high-affinity indicators for studying cellular compartments and events characterized by large calcium transients. By understanding its properties and employing the detailed protocols outlined in this guide, researchers can obtain accurate and reproducible data to advance their understanding of calcium signaling in health and disease.

References

A Technical Guide to Measuring High Calcium Concentrations with Fluo-3FF AM

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fluo-3FF AM, a low-affinity fluorescent indicator specifically designed for the quantitative measurement of high intracellular calcium concentrations. Traditional calcium indicators like Fluo-3 or Fura-2, with their high affinity for Ca²⁺, often become saturated in the presence of high calcium levels, leading to inaccurate measurements.[1] Fluo-3FF, with its significantly higher dissociation constant (Kd), overcomes this limitation, making it an ideal tool for investigating cellular events characterized by large and rapid calcium transients, such as excitotoxicity or fertilization.[1][2]

Core Properties of Fluo-3FF

Fluo-3FF is an analog of the widely used indicator Fluo-3.[2] Its key characteristic is a significantly higher dissociation constant (Kd), which allows it to respond to changes in calcium concentrations well into the micromolar range without becoming saturated.[2] Like Fluo-3, it is excited by visible light, which minimizes cellular photodamage compared to UV-excitable dyes.

Table 1: Quantitative Data Summary for Fluo-3FF

| Property | Value | References |

| Dissociation Constant (Kd) for Ca²⁺ | 10 µM - 42 µM | |

| Excitation Wavelength (Ca²⁺-bound, Max) | ~462 nm (Abs) / ~507 nm (Ex) | |

| Emission Wavelength (Ca²⁺-bound, Max) | ~516 nm - 526 nm | |

| Fluorescence Intensity Increase | ~100-fold | |

| Quantum Yield (Φ) (Ca²⁺-bound) | ~0.15 |

Principle of Action

The most common form of Fluo-3FF used in cellular studies is its acetoxymethyl (AM) ester, this compound. The AM ester group makes the molecule cell-permeant, allowing it to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now active and membrane-impermeant form of Fluo-3FF within the cytosol. In its unbound state, Fluo-3FF is essentially non-fluorescent. Upon binding to Ca²⁺, the molecule undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, resulting in a strong fluorescent signal that is proportional to the calcium concentration.

Mechanism of this compound loading and activation.

Experimental Protocols

I. Preparation of Reagents

-

This compound Stock Solution (1 mM):

-

Bring the vial of this compound to room temperature before opening.

-

Dissolve the this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, to make a 1 mM stock solution, add 87 µL of DMSO to 100 µg of this compound.

-

Aliquot into single-use vials and store at -20°C, protected from light and moisture.

-

-

Pluronic® F-127 Solution (20% w/v):

-

Dissolve Pluronic® F-127 in DMSO to make a 20% (w/v) stock solution. This nonionic surfactant helps to disperse the nonpolar AM ester in aqueous media.

-

-

Loading Buffer:

-

Use a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.2-7.4.

-

For the working solution, dilute the this compound stock solution to a final concentration of 2-5 µM in the loading buffer.

-

To aid in dye solubilization, first mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the buffer. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.

-

-

Probenecid (B1678239) Stock Solution (Optional):

-

Prepare a stock solution of probenecid. The organic anion transport inhibitor probenecid (at a final concentration of 1-2.5 mM) can be included in the loading buffer to reduce dye leakage from the cells.

-

II. Cell Loading Protocol for Adherent Neurons

This protocol describes loading cultured neurons on glass coverslips for fluorescence microscopy.

-

Cell Preparation: Culture neurons on glass coverslips to the desired confluency.

-

Washing: Remove the culture medium and gently wash the cells once with pre-warmed (37°C) physiological saline solution.

-

Loading: Add the this compound working solution (2-5 µM) to the cells, ensuring the entire coverslip is covered.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal time may vary by cell type.

-

Washing and De-esterification:

-

After loading, wash the cells 2-3 times with fresh, pre-warmed, indicator-free buffer to remove all extracellular dye.

-

Incubate the cells for an additional 30 minutes at room temperature in the imaging buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging: Replace the wash buffer with fresh imaging buffer. Proceed with fluorescence imaging using appropriate filter sets (e.g., excitation ~507 nm, emission ~516 nm).

Experimental workflow for neuronal calcium imaging.

III. In Situ Calcium Calibration

To convert fluorescence intensity values into absolute calcium concentrations, an in situ calibration is recommended to determine the Kd of the dye under your specific experimental conditions.

-

Record Baseline Fluorescence (F): Measure the baseline fluorescence of your Fluo-3FF loaded cells in your standard physiological buffer.

-

Determine Maximum Fluorescence (Fmax): Perfuse the cells with a high Ca²⁺ buffer containing a saturating concentration of a calcium ionophore (e.g., 5-10 µM ionomycin). Allow the fluorescence to reach a stable maximum plateau. This value is Fmax.

-

Determine Minimum Fluorescence (Fmin): Following the Fmax measurement, wash out the high Ca²⁺ and ionophore solution. Then, perfuse the cells with a calcium-free buffer containing the ionophore and a Ca²⁺ chelator (e.g., EGTA) to determine the minimum fluorescence, Fmin.

-

Calculate [Ca²⁺]: The intracellular free calcium concentration can be calculated using the following equation:

[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Where F is the experimental fluorescence intensity.

Application: Monitoring Glutamatergic Signaling

High intracellular calcium concentrations in neurons often result from strong synaptic activation. Glutamate, a primary excitatory neurotransmitter, can trigger significant Ca²⁺ influx through NMDA receptors and voltage-gated calcium channels, leading to [Ca²⁺]i that can rise into the high micromolar range. Fluo-3FF is an excellent tool for studying these large calcium transients.

Glutamatergic signaling leading to high postsynaptic calcium.

References

Fluo-3FF AM: An In-depth Technical Guide to Studying Sarcoplasmic Reticulum Ca2+ Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluo-3FF AM is a fluorescent indicator specifically designed for the quantitative measurement of high-concentration calcium (Ca2+) signaling events. Its low affinity for Ca2+ makes it an invaluable tool for investigating the dynamics of this ion within subcellular compartments where its concentration can reach micromolar to millimolar levels, such as the sarcoplasmic reticulum (SR) of muscle cells.[1] High-affinity indicators would be saturated in such environments, precluding accurate measurement. This technical guide provides a comprehensive overview of this compound, its properties, experimental protocols, and its application in studying SR Ca2+ dynamics, particularly in the context of drug development.

Principle of Action

This compound is a cell-permeant acetoxymethyl (AM) ester derivative of the Fluo-3FF dye. In its AM ester form, the molecule is lipophilic and can readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now polar, Ca2+-sensitive form of Fluo-3FF within the cytoplasm and organelles like the sarcoplasmic reticulum.[1] The active Fluo-3FF is essentially non-fluorescent in the absence of Ca2+. Upon binding to Ca2+, it exhibits a significant increase in fluorescence intensity, allowing for the sensitive detection of changes in high Ca2+ environments.[1][2]

Key Properties and Advantages

The unique characteristics of Fluo-3FF make it particularly well-suited for studying SR Ca2+ dynamics in both skeletal and cardiac muscle cells.

-

Low Calcium Affinity: With a dissociation constant (Kd) for Ca2+ in the micromolar range, Fluo-3FF is ideal for measuring the high Ca2+ concentrations found within the sarcoplasmic reticulum. This allows for the direct investigation of SR Ca2+ loading, release, and leak, which are critical components of excitation-contraction coupling.[1]

-

Visible Light Excitation: Fluo-3FF is excited by visible light, typically around 488-506 nm, which is compatible with common laser lines on confocal microscopes and flow cytometers. This minimizes cellular autofluorescence and potential photodamage associated with UV-excitable dyes.

-

Large Fluorescence Enhancement: Upon binding to Ca2+, Fluo-3FF exhibits a substantial increase in fluorescence intensity, providing a high signal-to-noise ratio for the clear visualization of Ca2+ transients.

-

Magnesium Insensitivity: this compound is insensitive to magnesium (Mg2+), ensuring that the fluorescent signal is specific to Ca2+ concentration changes.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Spectral and Chemical Properties of Fluo-3FF

| Property | Value | Reference |

| Excitation Wavelength (Abs) | ~462 nm | |

| Emission Wavelength (Em) | ~526 nm | |

| Dissociation Constant (Kd) for Ca2+ | 42 µM | |

| Molecular Formula | C50H46Cl2F2N2O23 | |

| Molecular Weight | 1151.80 g/mol |

Table 2: Recommended Reagent Concentrations for Experiments

| Reagent | Stock Solution Concentration | Working Concentration | Reference |

| This compound | 1 mM in anhydrous DMSO | 2-10 µM | |

| Pluronic F-127 | 20% (w/v) in anhydrous DMSO | ~0.02% | |

| Probenecid (B1678239) | 100-250 mM in 1 M NaOH (pH ~7.4) | 1-2.5 mM |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its use.

Caption: Mechanism of this compound loading and activation within a cell.

Caption: A typical experimental workflow for using this compound.

Detailed Experimental Protocols

Protocol 1: Standard Cell Loading with this compound

This protocol is a general procedure for loading adherent cells. Optimization of dye concentration and incubation time may be necessary for different cell types.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or Tyrode's solution)

-

Probenecid (optional, for reducing dye leakage)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

-

If using, prepare a 100-250 mM stock solution of probenecid in 1 M NaOH, with the final pH adjusted to ~7.4 with HCl.

-

-

Prepare Loading Buffer:

-

Dilute the this compound stock solution into a suitable physiological buffer to a final working concentration of 2-10 µM.

-

To aid in the dispersion of the nonpolar AM ester in the aqueous buffer, mix the this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution before diluting.

-

If dye leakage is a concern, add probenecid to the loading buffer to a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the cell culture medium and wash the cells with the physiological buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.

-

-

Wash and De-esterification:

-

Remove the loading buffer and wash the cells 2-3 times with fresh physiological buffer (containing probenecid if used in the loading step).

-

Incubate the cells for an additional 20-30 minutes in the physiological buffer to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

The cells are now ready for fluorescence imaging using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission wavelengths.

-

Protocol 2: Troubleshooting Dye Leakage

A common issue with AM ester dyes is their extrusion from the cell over time, mediated by organic anion transporters (OATs). This can lead to a gradual decrease in fluorescence intensity independent of Ca2+ concentration changes.

References

Navigating High-Calcium Environments: A Technical Guide to Low-Affinity Indicators Featuring Fluo-3FF

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Measuring High-Concentration Calcium

Calcium (Ca²⁺) is a universal second messenger that governs a vast array of cellular processes, from gene transcription and muscle contraction to neurotransmission and apoptosis.[1][2] While resting cytosolic Ca²⁺ concentrations are meticulously maintained at nanomolar levels, specific physiological and pathological events can trigger massive, localized increases into the high micromolar or even millimolar range.[1][2] These high-concentration transients occur within subcellular organelles like the endoplasmic reticulum (ER) and mitochondria and during intense cellular stimulation.[3]

Standard high-affinity fluorescent indicators (e.g., Fluo-3, Fura-2) are excellent for measuring subtle changes in resting cytosolic Ca²⁺ but become quickly saturated in these high-calcium environments, rendering them unable to report the full magnitude and dynamics of the signal. This limitation necessitates the use of low-affinity calcium indicators, such as Fluo-3FF, which are specifically engineered to measure high Ca²⁺ concentrations without saturation.

Core Principles and Key Advantages of Fluo-3FF

Fluo-3FF is a difluorinated analog of the common indicator Fluo-3. Its fundamental principle lies in a dramatic increase in fluorescence intensity upon binding to Ca²⁺. In its unbound state, the molecule is essentially non-fluorescent, but binding to calcium induces a conformational change that can increase its fluorescence quantum yield by over 100-fold.

The defining feature and primary advantage of Fluo-3FF is its low affinity for Ca²⁺, reflected in its high dissociation constant (Kd). This property provides several key benefits:

-

Avoidance of Signal Saturation : With a Kd in the micromolar range, Fluo-3FF can dynamically and quantitatively report Ca²⁺ level changes that would completely saturate high-affinity indicators. This makes it the superior choice for investigating cellular events characterized by large and rapid calcium transients.

-

Accurate Measurement in High-Ca²⁺ Organelles : It is ideally suited for measuring Ca²⁺ dynamics within the endoplasmic/sarcoplasmic reticulum and mitochondria, where baseline Ca²⁺ levels are significantly higher than in the cytosol.

-

Ideal for Studying Intense Physiological Events : Fluo-3FF is an invaluable tool for studying neuronal processes associated with large calcium influx, such as excitotoxicity, and for monitoring Ca²⁺ release during excitation-contraction coupling in muscle cells.

-

Visible Light Excitation : Like its parent compound Fluo-3, Fluo-3FF is excited by visible light (compatible with a 488 nm argon-ion laser), which minimizes cellular autofluorescence and potential photodamage associated with UV-excitable dyes.

Quantitative Data: A Comparative Overview of Calcium Indicators

The selection of an appropriate indicator is critically dependent on the expected calcium concentration range of the experiment. The table below summarizes the key quantitative properties of Fluo-3FF in comparison to other common high- and low-affinity indicators.

| Indicator | Type | Dissociation Constant (Kd) | Excitation Max (nm) | Emission Max (nm) | Key Features |

| Fluo-3FF | Low-Affinity | ~10 - 42 µM | ~506 | ~526 | Ideal for high Ca²⁺ environments (e.g., ER, mitochondria); avoids saturation. |

| Fluo-5N | Low-Affinity | ~90 µM | ~494 | ~516 | Lower affinity than Fluo-3FF, suitable for very high Ca²⁺ levels. |

| Rhod-5N | Low-Affinity | ~320 µM | ~551 | ~577 | Red-shifted spectrum, useful for multiplexing with green fluorophores. |

| Fluo-3 | High-Affinity | ~390 nM | ~506 | ~526 | Widely used for cytosolic Ca²⁺; saturates at micromolar concentrations. |

| Fluo-4 | High-Affinity | ~345 nM | ~494 | ~516 | Brighter analog of Fluo-3, offering a higher signal level. |

| Fura-2 | High-Affinity | ~145 nM | 340/380 | 510 | Ratiometric dye, allowing for more precise quantitative measurements. |

Visualizing Calcium Signaling and Experimental Design

Signaling Pathway: IP₃-Mediated Calcium Release

A fundamental mechanism of intracellular signaling involves the release of Ca²⁺ from the endoplasmic reticulum, triggered by the second messenger inositol (B14025) 1,4,5-trisphosphate (IP₃). Low-affinity indicators like Fluo-3FF are essential for directly measuring Ca²⁺ concentration changes within the ER during this process.

Caption: GPCR signaling cascade leading to intracellular calcium release from the ER.

Experimental Workflow: Intracellular Calcium Measurement

The general workflow for using Fluo-3FF AM to measure intracellular calcium involves several critical steps, from preparing the cells to analyzing the final fluorescence data.

Caption: General experimental workflow for intracellular calcium measurement using this compound.

Detailed Experimental Protocols

Protocol 1: Loading Adherent Cells with this compound

This protocol provides a general guideline for loading the cell-permeant acetoxymethyl (AM) ester form of Fluo-3FF into adherent cells. Optimization is recommended for each specific cell type and experimental condition.

Materials:

-

This compound

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% w/v stock solution in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Probenecid (B1678239) (optional, to prevent dye leakage)

Procedure:

-

Stock Solution Preparation : Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Loading Buffer Preparation :

-

Warm the physiological buffer to the desired loading temperature (typically room temperature or 37°C).

-

For a typical final concentration of 1-10 µM this compound, first mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic® F-127 stock solution. This aids in the dispersion of the nonpolar AM ester in the aqueous buffer.

-

Add this mixture to the pre-warmed buffer while vortexing to ensure rapid dispersion and prevent precipitation. The final concentration of Pluronic® F-127 should be around 0.02% - 0.04%.

-

(Optional) If dye leakage is a concern, add probenecid to the loading buffer for a final concentration of 1-2.5 mM.

-

-

Cell Loading :

-

Culture adherent cells on coverslips or in an imaging plate to the desired confluency.

-

Remove the culture medium and wash the cells once with the physiological buffer.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.

-

-

Wash and De-esterification :

-

Remove the loading solution and wash the cells twice with fresh physiological buffer (containing probenecid, if used) to remove any extracellular dye.

-

Incubate the cells for an additional 30 minutes in the buffer to allow for complete hydrolysis (de-esterification) of the AM groups by intracellular esterases, which traps the active indicator inside the cell.

-

-

Imaging : The cells are now ready for fluorescence measurements. Proceed with imaging, using excitation and emission wavelengths appropriate for Fluo-3FF (~506 nm and ~526 nm, respectively).

Protocol 2: In Situ Calibration of Fluo-3FF

The Kd of Fluo-3FF is sensitive to the experimental environment (pH, ionic strength, temperature). Therefore, for accurate quantitative measurements of Ca²⁺ concentration, an in situ calibration is strongly recommended to determine the effective Kd in your specific system. This protocol uses the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)] .

Materials:

-

Fluo-3FF-loaded cells (from Protocol 1)

-

Physiological buffer

-

High Ca²⁺ buffer (e.g., physiological buffer with 5-10 mM CaCl₂)

-

Ca²⁺-free buffer with a Ca²⁺ chelator (e.g., 5-10 mM EGTA)

-

Calcium ionophore (e.g., 5-10 µM Ionomycin)

-

Cell permeabilizing agent (optional, e.g., Digitonin)

Procedure:

-

Record Experimental Fluorescence (F) : Record the fluorescence traces from your experiment as usual.

-

Determine Maximum Fluorescence (Fmax) : At the end of the experiment, perfuse the cells with the high Ca²⁺ buffer containing the calcium ionophore (e.g., 5-10 µM ionomycin). This will saturate the intracellular indicator with Ca²⁺. Allow the fluorescence signal to reach a stable maximum plateau; this value is Fmax.

-

Determine Minimum Fluorescence (Fmin) : Following the Fmax measurement, wash out the high Ca²⁺/ionophore solution. Perfuse the cells with the Ca²⁺-free buffer containing EGTA and the ionophore. This removes all Ca²⁺ bound to the indicator. Allow the fluorescence to decrease to a stable minimum; this value is Fmin.

-

Calculate [Ca²⁺] :

-

Using the experimentally determined values for F, Fmax, and Fmin, you can calculate the relative change in fluorescence.

-

To determine the absolute Kd in your system, the calibration can be repeated on permeabilized cells using a series of calibration buffers with known free Ca²⁺ concentrations (using Ca²⁺-EGTA buffers). This allows you to plot fluorescence versus [Ca²⁺] and fit the data to determine the precise Kd for your conditions.

-

Conclusion

Low-affinity calcium indicators, exemplified by Fluo-3FF, are indispensable tools for overcoming the limitations of traditional high-affinity dyes. Their ability to avoid saturation allows for the accurate and dynamic measurement of Ca²⁺ signaling in high-concentration environments, such as within organelles and during intense cellular stimulation. By providing a clearer picture of these powerful calcium transients, Fluo-3FF and similar indicators enable researchers to unravel the complex roles of calcium in a wide range of critical biological processes.

References

A Researcher's Guide to Intracellular Calcium Measurement: Fluo-3FF Pentapotassium Salt vs. AM Ester in In Vitro Assays

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular and molecular research, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological and pathological processes. Fluorescent indicators remain a cornerstone for such investigations, with Fluo-3FF emerging as a critical tool for monitoring high-concentration Ca²⁺ environments. This guide provides a comprehensive technical comparison of two key formulations of Fluo-3FF: the pentapotassium salt and the acetoxymethyl (AM) ester. Understanding the distinct properties and applications of each is crucial for designing robust and reliable in vitro assays.

Core Principles of Fluo-3FF

Fluo-3FF is a low-affinity fluorescent Ca²⁺ indicator, a difluorinated analog of Fluo-3.[1] Its key feature is a significantly lower binding affinity for Ca²⁺, making it ideal for studying cellular compartments and events with high calcium concentrations, such as the endoplasmic reticulum (ER) and mitochondria, where high-affinity indicators would be saturated.[2][3][4] In its Ca²⁺-free state, Fluo-3FF is essentially non-fluorescent.[5] Upon binding to Ca²⁺, it undergoes a conformational change that leads to a substantial increase in fluorescence intensity without a significant shift in its excitation or emission wavelengths.

Comparative Analysis: Pentapotassium Salt vs. AM Ester

The choice between the pentapotassium salt and the AM ester of Fluo-3FF hinges on the experimental design and the specific biological question being addressed. The pentapotassium salt is the water-soluble, active form of the dye, while the AM ester is a cell-permeant precursor.

Physicochemical and Spectral Properties

A clear understanding of the photophysical and chemical properties of each form is essential for experimental design and data interpretation.

| Property | Fluo-3FF Pentapotassium Salt | Fluo-3FF AM Ester |

| Molecular Formula | C₃₅H₂₁Cl₂F₂K₅N₂O₁₃ | Data not consistently available |

| Molecular Weight | ~981.9 g/mol | ~1129.85 g/mol (for Fluo-3 AM) |

| Cell Permeability | Impermeant | Permeant |

| Solubility | Water, DMSO | Anhydrous DMSO |

| Excitation Maximum (Ca²⁺-bound) | ~506 nm | ~506 nm (after hydrolysis) |

| Emission Maximum (Ca²⁺-bound) | ~526 nm | ~526 nm (after hydrolysis) |

| Dissociation Constant (Kd) for Ca²⁺ | ~10 - 42 µM | ~10 - 42 µM (after hydrolysis) |

| Form | Solid | Solid |

Mechanism of Action and Cellular Loading

The fundamental difference between the two forms lies in how they are introduced into the cell.

Fluo-3FF Pentapotassium Salt: As a membrane-impermeant molecule, the pentapotassium salt must be introduced into cells through invasive techniques such as microinjection, electroporation, or scrape loading. This allows for precise control over the intracellular concentration of the dye in single-cell studies.

This compound Ester: The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant pentapotassium salt form within the cytoplasm. This method is suitable for loading large populations of cells for assays in microplates or flow cytometry.

AM Ester Loading and Activation Mechanism.

Experimental Protocols

The successful application of Fluo-3FF requires meticulous attention to experimental protocols. The following provides a general framework for common in vitro assays.

Protocol 1: Loading Adherent Cells with this compound Ester for Fluorescence Microscopy

This protocol is a general guideline and may require optimization for different cell types.

Materials:

-

Fluo-3FF, AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional, to prevent dye extrusion)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of Fluo-3FF, AM in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Prepare Loading Buffer:

-

On the day of the experiment, dilute the this compound stock solution to a final concentration of 1-5 µM in HBSS.

-

To aid in dispersion, mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 before dilution into the loading medium, for a final Pluronic® F-127 concentration of approximately 0.02%.

-

If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM to inhibit organic anion transporters that can extrude the dye.

-

-

Cell Loading:

-

Culture adherent cells on coverslips or in imaging plates to the desired confluency.

-

Remove the culture medium and wash the cells once with HBSS.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.

-

-

Wash and De-esterification:

-

After incubation, wash the cells twice with HBSS (containing probenecid, if used) to remove excess dye.

-

Incubate the cells for an additional 30 minutes in dye-free medium to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip or plate on a fluorescence microscope.

-

Excite the cells at ~506 nm and collect the emission at ~526 nm.

-

Experimental Workflow for this compound Ester Loading.

Protocol 2: Microinjection of Fluo-3FF Pentapotassium Salt into Single Adherent Cells

This protocol is for single-cell analysis and requires specialized equipment.

Materials:

-

Fluo-3FF, pentapotassium salt

-

Potassium-based intracellular-like buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)

-

Micropipettes (borosilicate glass capillaries)

-

Micromanipulator and microinjection system

-

Inverted fluorescence microscope

Procedure:

-

Prepare Injection Solution:

-

Dissolve Fluo-3FF pentapotassium salt in the intracellular-like buffer to a final concentration of 1-5 mM.

-

-

Prepare Micropipettes:

-

Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a fine tip (0.1-0.5 µm).

-

Backfill the micropipette with the Fluo-3FF injection solution.

-

-

Cell Preparation:

-

Plate cells on a glass-bottom dish or coverslip suitable for microscopy.

-

-

Microinjection:

-

Mount the dish on the inverted microscope.

-

Using the micromanipulator, carefully bring the micropipette into contact with the cell membrane of the target cell.

-

Apply a brief, positive pressure pulse to deliver a small volume of the Fluo-3FF solution into the cytoplasm.

-

Withdraw the micropipette.

-

-

Recovery and Imaging:

-

Allow the injected cells to recover for at least 30 minutes at 37°C before proceeding with imaging.

-

Excite the cells at ~506 nm and collect the emission at ~526 nm.

-

In Vitro Applications and Considerations

The choice between the pentapotassium salt and the AM ester is dictated by the specific application.

| Application | Recommended Form | Rationale |

| High-Throughput Screening (HTS) | AM Ester | Enables efficient loading of large cell populations in microplate formats. |

| Flow Cytometry | AM Ester | Suitable for analyzing Ca²⁺ dynamics in single cells within a large population. |

| Single-Cell Microinjection Studies | Pentapotassium Salt | Allows for precise control of dye concentration in individual cells. |

| Studies on Isolated Organelles | Pentapotassium Salt | The impermeant nature allows for direct loading into isolated organelles. |

| Confocal Microscopy | Both | The choice depends on whether single-cell precision (salt) or population analysis (AM ester) is required. |

Important Considerations:

-

Compartmentalization: AM esters can sometimes accumulate in organelles, leading to artifacts. Lowering the loading temperature may reduce this effect.

-

Dye Extrusion: Cells can actively transport the dye out of the cytoplasm. The use of probenecid can mitigate this issue.

-

Toxicity: High concentrations of the AM ester or prolonged loading times can be toxic to cells. It is crucial to use the lowest effective concentration.

-

Calibration: For quantitative measurements of Ca²⁺ concentrations, in situ calibration is necessary to determine the minimum (Fmin) and maximum (Fmax) fluorescence intensities.

Calcium Signaling Pathway Visualization

Fluo-3FF is a powerful tool for dissecting calcium-dependent signaling cascades. A common pathway involves the activation of G-protein coupled receptors (GPCRs) that couple to the Gq alpha subunit.

GPCR-mediated Calcium Signaling Pathway.

Conclusion

Both the pentapotassium salt and the AM ester of Fluo-3FF are invaluable tools for investigating high-concentration Ca²⁺ dynamics in vitro. The pentapotassium salt offers precision for single-cell studies through direct loading methods, while the AM ester provides a convenient and efficient method for loading large cell populations. A thorough understanding of their respective properties, mechanisms, and appropriate handling is essential for researchers and drug development professionals to generate accurate and reproducible data in their exploration of calcium-mediated cellular processes. By selecting the appropriate form of Fluo-3FF and adhering to optimized protocols, scientists can effectively unravel the complex roles of compartmentalized Ca²⁺ in a wide array of cellular signaling pathways.

References

The Hydrolysis of Fluo-3FF AM by Intracellular Esterases: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intracellular esterase activity on the fluorescent calcium indicator, Fluo-3FF AM. This document details the core principles of this compound activation, presents quantitative data on esterase kinetics for analogous compounds, provides detailed experimental protocols for cell loading and the principles of measuring esterase activity, and visualizes key signaling pathways where Fluo-3FF is a critical investigative tool.

Core Principle: The Activation of this compound

Fluo-3FF, AM is a cell-permeant dye used for measuring intracellular calcium concentrations. Its acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, a critical enzymatic reaction occurs. Ubiquitous intracellular esterases cleave the AM ester groups, a process known as de-esterification. This hydrolysis reaction transforms the non-fluorescent and membrane-permeable this compound into its active, fluorescent, and membrane-impermeable form, Fluo-3FF. This trapping mechanism ensures that the indicator remains within the cytosol, where it can bind to calcium ions and report on their concentration changes through a significant increase in fluorescence intensity.

The efficiency of this enzymatic conversion is paramount for achieving a strong and reliable fluorescent signal in calcium imaging experiments. Factors such as the concentration of the dye, incubation time, and temperature can influence the rate and extent of de-esterification.

Data Presentation: Kinetics of Intracellular Esterase Activity

Direct kinetic data (Vmax and Km) for the hydrolysis of this compound by intracellular esterases are not extensively published. However, studies on other structurally similar fluorescent acetoxymethyl ester dyes, such as fluorescein (B123965) diacetate (FDA) and 5-(and-6)-carboxyfluorescein diacetate (cFDA), provide valuable insights into the expected enzymatic kinetics. The following table summarizes the kinetic parameters for the hydrolysis of these analogous compounds by intracellular esterases from Saccharomyces cerevisiae. This data can serve as a useful proxy for understanding the enzymatic processing of this compound.

| Substrate | Enzyme Source | Kinetic Model | Vmax | Km | Rate Constant (K) | Reference |

| Fluorescein Diacetate (FDA) | Saccharomyces cerevisiae cell extract | First-Order Kinetics | - | - | 0.33 s⁻¹ | [1] |

| 5-(and-6)-carboxyfluorescein diacetate (cFDA) | Saccharomyces cerevisiae cell extract | Michaelis-Menten | 12.3 nmol·min⁻¹·mg protein⁻¹ | 0.29 mM | - | [1] |

Note: The kinetic parameters are dependent on experimental conditions such as temperature and pH. The data presented above were obtained at 40°C.

Experimental Protocols

Standard Protocol for Loading Adherent Cells with this compound for Calcium Imaging

This protocol is designed to achieve optimal loading of this compound into adherent cells for subsequent measurement of intracellular calcium transients.

Materials:

-

This compound (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

Adherent cells cultured on glass-bottom dishes or coverslips

Stock Solution Preparation:

-

This compound Stock Solution (1-5 mM): Prepare a 1 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.

-

Pluronic® F-127 Stock Solution (20% w/v): Dissolve Pluronic® F-127 in DMSO to make a 20% (w/v) solution. This surfactant aids in the dispersion of the nonpolar AM ester in the aqueous loading buffer.

Cell Loading Procedure:

-

Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer. Dilute the this compound stock solution into a physiological buffer to a final concentration of 1-5 µM. To aid in dye dispersion, first mix the required volume of the AM ester stock solution with an equal volume of 20% Pluronic® F-127 solution before adding it to the buffer.

-

(Optional) Add Probenecid: To inhibit organic anion transporters that can extrude the de-esterified dye, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

-

Cell Loading: Remove the culture medium from the cells and wash once with the physiological buffer. Add the this compound loading buffer to the cells.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for passive diffusion of the AM ester across the cell membrane and subsequent hydrolysis by intracellular esterases.

-

Wash: After incubation, wash the cells two to three times with the physiological buffer (containing probenecid if used during loading) to remove any extracellular dye.

-

De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to ensure complete de-esterification of the intracellular this compound.

-

Calcium Measurement: The cells are now loaded with Fluo-3FF and ready for fluorescence imaging to monitor intracellular calcium changes.

Protocol for Measuring Intracellular Esterase Activity

This protocol outlines a method to measure the rate of intracellular esterase activity using this compound as a fluorogenic substrate. The principle is to monitor the increase in fluorescence over time as this compound is hydrolyzed to the fluorescent Fluo-3FF. To ensure the reaction rate is dependent on esterase activity and not limited by calcium, the measurements are performed in the presence of a saturating concentration of Ca²⁺.

Materials:

-

Cell suspension or cell lysate

-

This compound stock solution (1-5 mM in anhydrous DMSO)

-

Lysis buffer (e.g., RIPA buffer, if using cell lysate)

-

Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4) containing a saturating concentration of CaCl₂ (e.g., 1 mM)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Cell Suspension: Harvest cells and resuspend them in the assay buffer at a known concentration.

-

Cell Lysate: Lyse a known number of cells using a suitable lysis buffer. Centrifuge to remove cell debris and collect the supernatant containing the cytosolic esterases.

-

-

Assay Setup:

-

Pipette the cell suspension or cell lysate into the wells of a microplate or a cuvette.

-

Place the plate or cuvette in the fluorometer pre-warmed to 37°C.

-

-

Initiate Reaction: Add a known concentration of this compound to each well to initiate the enzymatic reaction. The final concentration of this compound should be optimized, but a starting point could be in the range of 1-10 µM.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time. Set the excitation and emission wavelengths appropriate for Fluo-3FF (e.g., excitation ~490 nm, emission ~525 nm).

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the intracellular esterase activity.

-

To determine kinetic parameters like Vmax and Km, the assay should be repeated with varying concentrations of this compound. The data can then be fitted to the Michaelis-Menten equation.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to the intracellular activity on this compound.

References

Fluo-3FF AM: An In-depth Technical Guide for Muscle Physiology Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluo-3FF AM, a low-affinity fluorescent calcium indicator, and its critical applications in muscle physiology research. Its unique properties make it an invaluable tool for investigating high-concentration calcium dynamics within subcellular compartments of muscle cells, such as the sarcoplasmic reticulum (SR).

Core Principles and Advantages of this compound

Fluo-3FF is a derivative of the widely used calcium indicator Fluo-3, engineered for a lower binding affinity to calcium ions.[1] This characteristic is particularly advantageous for measuring the high calcium concentrations found within intracellular stores like the sarcoplasmic reticulum, which would otherwise saturate high-affinity indicators.[1] The acetoxymethyl (AM) ester form, this compound, is cell-permeant, allowing for straightforward loading into live cells.[2] Once inside, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of Fluo-3FF within the cytoplasm and organelles.[2]

The primary advantages of this compound in muscle cell studies include:

-

Low Calcium Affinity: With a dissociation constant (Kd) in the micromolar range, Fluo-3FF is ideally suited for measuring the high Ca²⁺ concentrations within the sarcoplasmic reticulum of both skeletal and cardiac muscle cells.[2] This allows for the direct investigation of SR Ca²⁺ loading and release, which are critical components of excitation-contraction coupling.

-

Visible Light Excitation: Fluo-3FF is excited by visible light (typically around 488-506 nm), which is compatible with common laser lines on confocal microscopes and flow cytometers. This minimizes cellular autofluorescence and potential photodamage associated with UV-excitable dyes.

-

Large Fluorescence Enhancement: Upon binding to Ca²⁺, Fluo-3FF exhibits a substantial increase in fluorescence intensity, providing a high signal-to-noise ratio for clear visualization of Ca²⁺ transients.

Quantitative Data and Spectral Properties

The selection of a calcium indicator is heavily dependent on its dissociation constant (Kd), which reflects its affinity for calcium. A higher Kd signifies a lower affinity, making the indicator ideal for tracking high calcium transients without becoming saturated.

| Property | Value | References |

| Dissociation Constant (Kd) for Ca²⁺ | ~10 - 42 µM | |

| Excitation Wavelength (Ca²⁺-bound) | ~462 nm (Abs) / ~506 nm (Ex) | |

| Emission Wavelength (Ca²⁺-bound) | ~516 nm - 526 nm | |

| Quantum Yield (Φ) (Ca²⁺-bound) | ~0.15 | |

| Fluorescence Intensity Increase | ~100-fold |

Key Applications in Muscle Physiology

This compound is instrumental in several key areas of muscle physiology research:

-

Excitation-Contraction (E-C) Coupling: Elucidating the mechanisms of Ca²⁺ release from the SR in response to sarcolemmal depolarization.

-

Sarcoplasmic Reticulum Function: Quantifying SR Ca²⁺ load, leak, and uptake rates in healthy and diseased muscle cells.

-

Drug Screening: Assessing the effects of novel therapeutic compounds on SR Ca²⁺ handling properties in cardiomyocytes and skeletal muscle fibers is crucial for identifying potential cardiotoxic or myotoxic effects.

-

Disease Modeling: Studying alterations in Ca²⁺ signaling in models of muscular dystrophies.

Experimental Protocols

Loading this compound into Isolated Cardiomyocytes

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution)

-

Isolated cardiomyocytes

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

-

-

Prepare Loading Solution:

-

For a final loading concentration of 5-10 µM this compound, mix the appropriate volume of the this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution.

-

Vortex the mixture thoroughly.

-

Dilute this mixture into pre-warmed (37°C) physiological buffer to achieve the final desired concentration.

-

-

Cell Loading:

-

Wash the isolated cardiomyocytes once with the physiological buffer.

-

Incubate the cells in the this compound loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time may need to be determined empirically for different cell preparations.

-

-

De-esterification:

-

After loading, wash the cells twice with fresh, pre-warmed physiological buffer to remove extracellular dye.

-

Incubate the cells in fresh buffer for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging:

-

The cells are now ready for imaging. Use an excitation wavelength of ~488-506 nm and collect the emission at ~526 nm.

-

Loading this compound into Isolated Skeletal Muscle Fibers

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Ringer's solution or other suitable physiological buffer for skeletal muscle

-

Isolated skeletal muscle fibers

Procedure:

-

Prepare Stock and Loading Solutions:

-

Follow steps 1 and 2 from the cardiomyocyte protocol, using Ringer's solution as the physiological buffer. A final loading concentration of 10-20 µM this compound may be required for optimal loading in larger skeletal muscle fibers.

-

-

Fiber Loading:

-

Carefully transfer the isolated skeletal muscle fibers to the this compound loading solution.

-

Incubate the fibers for 45-90 minutes at room temperature in the dark. Longer incubation times may be necessary compared to cardiomyocytes due to the larger size and diffusion barriers of the fibers.

-

-

De-esterification:

-

Gently wash the fibers twice with fresh Ringer's solution.

-

Allow for a de-esterification period of at least 30 minutes in fresh Ringer's solution at room temperature in the dark.

-

-

Imaging:

-

Proceed with imaging using appropriate excitation and emission wavelengths.

-

Signaling Pathways and Experimental Workflows

Excitation-Contraction Coupling in Skeletal Muscle

The process of excitation-contraction (E-C) coupling links the electrical signal of an action potential to the mechanical event of muscle contraction through the release of calcium.

Caption: Excitation-Contraction Coupling Pathway in Skeletal Muscle.

Sarcoplasmic Reticulum Calcium Handling

The sarcoplasmic reticulum is the primary regulator of intracellular calcium in muscle cells, responsible for its storage, release, and reuptake.

Caption: Sarcoplasmic Reticulum Calcium Handling Dynamics.

Experimental Workflow for this compound Calcium Imaging

A typical experimental workflow for using this compound to measure calcium transients in muscle cells.

References

Methodological & Application

Application Notes: Fluo-3FF AM for Measuring Intracellular Calcium in Cultured Cells

Introduction

Fluo-3FF is a fluorescent indicator with a low affinity for calcium (Ca²⁺), making it particularly well-suited for measuring high intracellular calcium concentrations that would saturate higher-affinity dyes.[1] The acetoxymethyl (AM) ester form, Fluo-3FF AM, is cell-permeant and can be loaded into living cells. Once inside, intracellular esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form of Fluo-3FF within the cytosol.[2] In its unbound state, Fluo-3FF is essentially non-fluorescent; however, upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity, which is proportional to the calcium concentration.[2] This property allows for the quantitative measurement of intracellular calcium dynamics in various cell types.

Data Presentation

The following table summarizes the key quantitative parameters for using this compound in cultured cells. Note that optimal conditions may vary depending on the specific cell type and experimental setup.

| Parameter | Recommended Range | Notes |

| This compound Stock Solution | 2-5 mM in anhydrous DMSO | Store in single-use aliquots at -20°C, protected from light and moisture.[2] |

| Pluronic® F-127 Stock Solution | 10-20% (w/v) in DMSO | Aids in the dispersion of the nonpolar AM ester in aqueous media.[2] |

| This compound Working Concentration | 2-10 µM | The optimal concentration should be determined empirically for each cell type. |

| Pluronic® F-127 Final Concentration | 0.02-0.04% (v/v) | Helps to prevent dye aggregation in the loading buffer. |

| Probenecid (B1678239) Concentration (Optional) | 1-2.5 mM | An organic anion transport inhibitor that can reduce dye leakage from the cells. |

| Incubation Time | 30-60 minutes | Shorter times may be sufficient and can reduce potential artifacts from dye compartmentalization. |

| Incubation Temperature | 37°C or Room Temperature | Incubation at room temperature may reduce dye compartmentalization in some cell types. |

| De-esterification Time | 30 minutes | Crucial step to allow for complete cleavage of the AM ester by intracellular esterases. |

| Excitation Wavelength | ~490-506 nm | |

| Emission Wavelength | ~525-526 nm |

Intracellular Calcium Signaling Pathway